Methyl 4-(2-methoxyphenyl)-3-oxobutanoate
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Overview
Description
Methyl 4-(2-methoxyphenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-methoxyphenyl)-3-oxobutanoate typically involves the esterification of 4-(2-methoxyphenyl)-3-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-(2-methoxyphenyl)-3-oxobutanoic acid+methanolacid catalystMethyl 4-(2-methoxyphenyl)-3-oxobutanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction under milder conditions and with reduced by-product formation.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methoxyphenyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-methoxyphenyl)-3-oxobutanoic acid.
Reduction: Formation of 4-(2-methoxyphenyl)-3-hydroxybutanoate.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 4-(2-methoxyphenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-methoxyphenyl)-3-oxobutanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The methoxyphenyl group can enhance the compound’s binding affinity to certain molecular targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-hydroxyphenyl)-3-oxobutanoate
- Methyl 4-(2-chlorophenyl)-3-oxobutanoate
- Methyl 4-(2-nitrophenyl)-3-oxobutanoate
Uniqueness
Methyl 4-(2-methoxyphenyl)-3-oxobutanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and industrial applications.
Properties
IUPAC Name |
methyl 4-(2-methoxyphenyl)-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-11-6-4-3-5-9(11)7-10(13)8-12(14)16-2/h3-6H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYYLMFDKIAXPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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